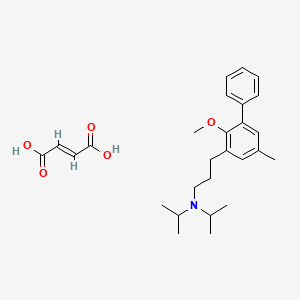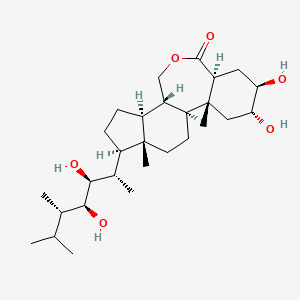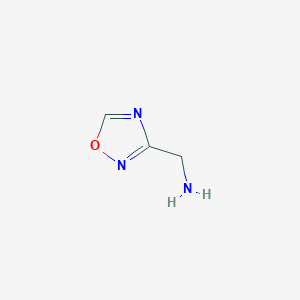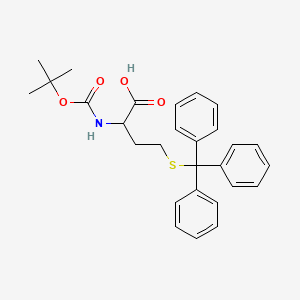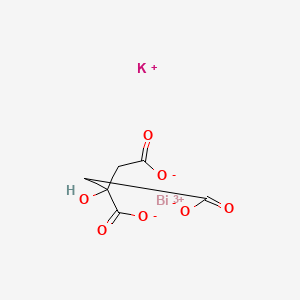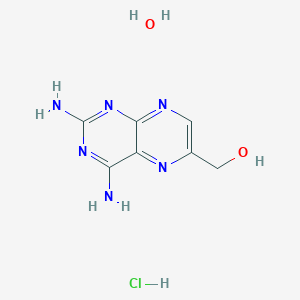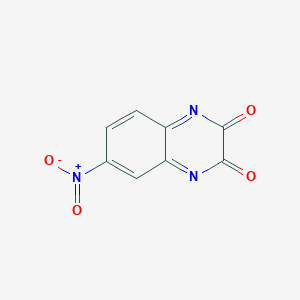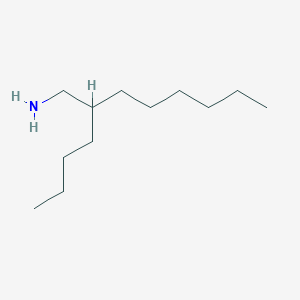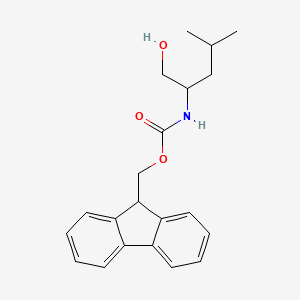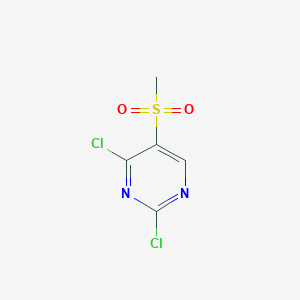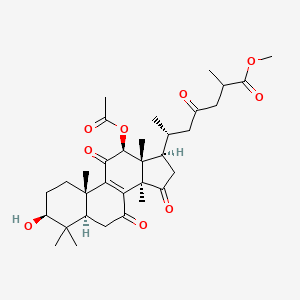
メチルガノデレートH
概要
説明
科学的研究の応用
Chemistry: It serves as a model compound for studying the structure-activity relationships of triterpenoids.
Biology: It has been shown to modulate immune responses and exhibit anti-inflammatory properties.
Medicine: Methyl ganoderate H has demonstrated anti-tumor activity in various cancer cell lines and is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of dietary supplements and functional foods due to its health-promoting properties
作用機序
Methyl Ganoderate H, also known as “methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate”, is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum . This compound has been found to have a moderate inhibitory effect on nitric oxide (NO) production .
Target of Action
It’s known that ganoderma lucidum triterpenoids, including methyl ganoderate h, have a wide range of pharmacological activities and therapeutic effects on human ailments . They are known to have anti-tumor, liver protection, anti-inflammatory, immune regulation, anti-oxidation, anti-viral, anti-hyperglycemic, and anti-hyperlipidemic effects .
Mode of Action
Methyl Ganoderate H interacts with its targets primarily by inhibiting NO production . NO is a signaling molecule that plays a crucial role in many physiological and pathological processes. By inhibiting NO production, Methyl Ganoderate H can modulate these processes, potentially leading to its observed therapeutic effects .
Biochemical Pathways
Methyl Ganoderate H, like other ganoderic acids, is a product of the mevalonate pathway . This pathway is crucial for the production of many important biochemical compounds, including cholesterol, coenzyme Q, and dolichols. By modulating this pathway, Methyl Ganoderate H can affect a wide range of downstream effects .
Pharmacokinetics
It’s known that ganoderma lucidum triterpenoids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application
Result of Action
Given its inhibitory effect on no production, it’s likely that this compound can modulate a variety of cellular processes, potentially leading to its observed therapeutic effects .
Action Environment
The action, efficacy, and stability of Methyl Ganoderate H can be influenced by various environmental factors. For instance, the production of ganoderic acids, including Methyl Ganoderate H, can be regulated by both environmental and genetic factors . Understanding these factors can help optimize the production and application of this compound.
生化学分析
Biochemical Properties
Methyl ganoderate H plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, methyl ganoderate H has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to various cellular responses .
Cellular Effects
Methyl ganoderate H exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, methyl ganoderate H can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the body’s immune function .
Molecular Mechanism
The molecular mechanism of action of methyl ganoderate H involves several key processes. At the molecular level, methyl ganoderate H binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, methyl ganoderate H has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating the downstream effects of these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl ganoderate H have been observed to change over time. The stability and degradation of methyl ganoderate H can influence its long-term effects on cellular function. Studies have shown that methyl ganoderate H remains stable under certain conditions, maintaining its bioactivity over extended periods. Its degradation can lead to a reduction in its therapeutic effects. Long-term studies have also indicated that methyl ganoderate H can have sustained effects on cellular processes, such as reducing inflammation and inhibiting cancer cell proliferation .
Dosage Effects in Animal Models
The effects of methyl ganoderate H vary with different dosages in animal models. At lower doses, methyl ganoderate H has been shown to exert beneficial effects, such as reducing inflammation and enhancing immune function. At higher doses, it can lead to toxic or adverse effects, including liver toxicity and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Methyl ganoderate H is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolism. The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. Methyl ganoderate H can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of methyl ganoderate H within cells and tissues involve several mechanisms. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, methyl ganoderate H can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects. Its localization and accumulation can influence its bioavailability and overall efficacy .
Subcellular Localization
Methyl ganoderate H exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications. For instance, methyl ganoderate H can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Its subcellular localization is crucial for its therapeutic effects, as it determines the specific cellular processes it can modulate .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl ganoderate H typically involves the extraction of triterpenoids from Ganoderma lucidum. The process begins with the cultivation of the mushroom, followed by drying and powdering. The powdered mushroom is then subjected to solvent extraction using organic solvents such as ethanol or methanol. The extract is further purified using chromatographic techniques to isolate methyl ganoderate H .
Industrial Production Methods: Industrial production of methyl ganoderate H involves large-scale cultivation of Ganoderma lucidum under controlled conditions. The extraction process is optimized for maximum yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
化学反応の分析
Types of Reactions: Methyl ganoderate H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyl ganoderate H can lead to the formation of ganoderic acid derivatives, while reduction can yield various hydroxylated products .
類似化合物との比較
Methyl ganoderate H is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:
Methyl ganoderate A acetonide: Known for its anti-acetylcholinesterase activity.
Ganoderic acid H: Exhibits strong anti-inflammatory and anti-tumor properties.
Lucidenic acid N: Known for its anti-butyrylcholinesterase activity
These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities, making methyl ganoderate H a distinct and valuable compound for research and therapeutic applications.
特性
IUPAC Name |
methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16-,17?,20-,22+,23+,28-,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYWXCIDKNDYTK-RRHNHSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


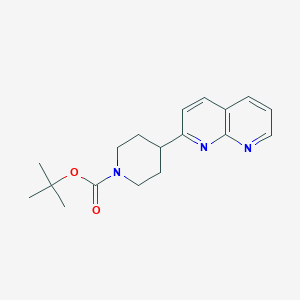
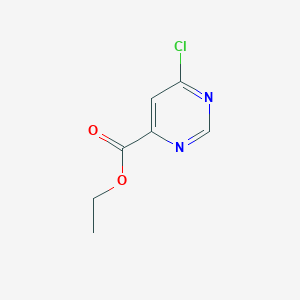
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)
